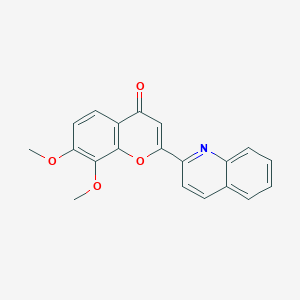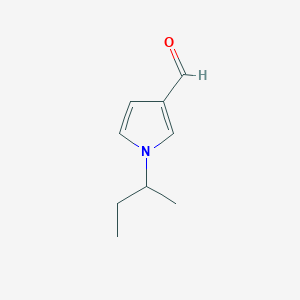
7,8-Dimethoxy-2-(quinolin-2-yl)-4h-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,8-Dimethoxy-2-(quinolin-2-yl)-4h-chromen-4-one is a complex organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of methoxy groups at the 7th and 8th positions, a quinolin-2-yl group at the 2nd position, and a chromen-4-one core structure
Vorbereitungsmethoden
The synthesis of 7,8-Dimethoxy-2-(quinolin-2-yl)-4h-chromen-4-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 7,8-dimethoxy-4H-chromen-4-one with 2-aminobenzophenone under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid, followed by cyclization to form the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
7,8-Dimethoxy-2-(quinolin-2-yl)-4h-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinolin-2-yl chromen-4-one derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced chromen-4-one derivatives.
Substitution: The methoxy groups at the 7th and 8th positions can undergo nucleophilic substitution reactions with reagents like sodium ethoxide or potassium tert-butoxide, leading to the formation of various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology: In biological research, the compound is investigated for its potential as a fluorescent probe due to its chromen-4-one core, which exhibits strong fluorescence properties.
Medicine: Preliminary studies suggest that 7,8-Dimethoxy-2-(quinolin-2-yl)-4h-chromen-4-one may possess anti-cancer and anti-inflammatory properties, making it a candidate for drug development.
Industry: The compound’s stability and reactivity make it suitable for use in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 7,8-Dimethoxy-2-(quinolin-2-yl)-4h-chromen-4-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s quinolin-2-yl group may interact with DNA or proteins, leading to changes in cellular processes. Additionally, the chromen-4-one core may play a role in modulating enzyme activity or signaling pathways, contributing to its biological effects.
Vergleich Mit ähnlichen Verbindungen
7,8-Dimethoxy-2-(quinolin-2-yl)-4h-chromen-4-one can be compared to other chromen-4-one derivatives, such as:
7,8-Dimethoxy-2-phenyl-4H-chromen-4-one: This compound has a phenyl group instead of a quinolin-2-yl group, resulting in different chemical and biological properties.
7,8-Dimethoxy-2-(pyridin-2-yl)-4H-chromen-4-one:
7,8-Dimethoxy-2-(quinolin-3-yl)-4H-chromen-4-one: The position of the quinolinyl group affects the compound’s overall structure and function, leading to variations in its chemical behavior and biological activity.
Eigenschaften
CAS-Nummer |
6622-20-4 |
|---|---|
Molekularformel |
C20H15NO4 |
Molekulargewicht |
333.3 g/mol |
IUPAC-Name |
7,8-dimethoxy-2-quinolin-2-ylchromen-4-one |
InChI |
InChI=1S/C20H15NO4/c1-23-17-10-8-13-16(22)11-18(25-19(13)20(17)24-2)15-9-7-12-5-3-4-6-14(12)21-15/h3-11H,1-2H3 |
InChI-Schlüssel |
OIAHIWVJDSFLPY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C2=C(C=C1)C(=O)C=C(O2)C3=NC4=CC=CC=C4C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6,9-Bis((2-(diethylamino)ethyl)amino)benzo[g]isoquinoline-5,10-dione](/img/structure/B12890851.png)








![3-[5-([1,1'-Biphenyl]-4-yl)-1,3-oxazol-2-yl]-N,N-dimethylaniline](/img/structure/B12890902.png)
![5-[(Hex-5-en-1-yl)oxy]-2-nitro-1-benzofuran](/img/structure/B12890904.png)

